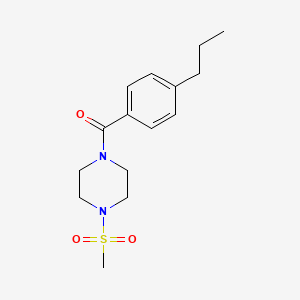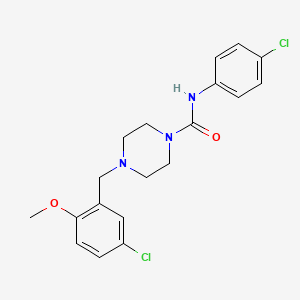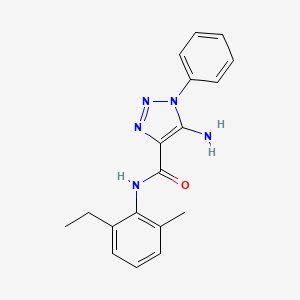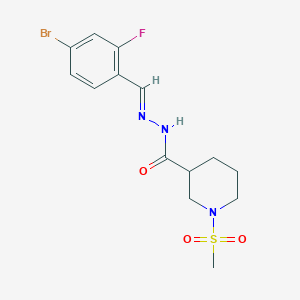![molecular formula C19H19ClN2O4 B4851977 methyl 4-chloro-3-{[4-(4-morpholinyl)benzoyl]amino}benzoate](/img/structure/B4851977.png)
methyl 4-chloro-3-{[4-(4-morpholinyl)benzoyl]amino}benzoate
Overview
Description
Methyl 4-chloro-3-{[4-(4-morpholinyl)benzoyl]amino}benzoate, also known as CM-272, is a small molecule inhibitor that has been developed for the treatment of cancer. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mechanism of Action
The mechanism of action of methyl 4-chloro-3-{[4-(4-morpholinyl)benzoyl]amino}benzoate involves inhibition of the enzyme protein kinase CK2. CK2 is a serine/threonine kinase that is overexpressed in many types of cancer. Inhibition of CK2 by this compound leads to disruption of various signaling pathways that are important for cancer cell survival and proliferation. This ultimately leads to apoptosis of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the replication of the hepatitis C virus in vitro. It has also been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus. These findings suggest that this compound may have potential applications in the treatment of viral and bacterial infections.
Advantages and Limitations for Lab Experiments
One advantage of methyl 4-chloro-3-{[4-(4-morpholinyl)benzoyl]amino}benzoate is its potency and selectivity. It has been shown to be effective at low concentrations and has minimal off-target effects. However, one limitation of this compound is its solubility. It is poorly soluble in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on methyl 4-chloro-3-{[4-(4-morpholinyl)benzoyl]amino}benzoate. One area of interest is the development of more potent and selective inhibitors of CK2. Another area of interest is the identification of biomarkers that can predict response to this compound treatment. Finally, there is interest in exploring the potential applications of this compound in the treatment of viral and bacterial infections.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown efficacy in preclinical models of cancer. Its mechanism of action involves inhibition of the enzyme protein kinase CK2, which is overexpressed in many types of cancer. This compound has also shown potential applications in the treatment of viral and bacterial infections. While there are limitations to its use in lab experiments, there are several future directions for research that could lead to the development of more effective therapies for cancer and other diseases.
Scientific Research Applications
Methyl 4-chloro-3-{[4-(4-morpholinyl)benzoyl]amino}benzoate has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that this compound may be a promising therapeutic agent for the treatment of cancer.
properties
IUPAC Name |
methyl 4-chloro-3-[(4-morpholin-4-ylbenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-25-19(24)14-4-7-16(20)17(12-14)21-18(23)13-2-5-15(6-3-13)22-8-10-26-11-9-22/h2-7,12H,8-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNMIBXPTNHMDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4851906.png)





![4-methyl-3-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4851954.png)
![2-methoxy-5-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B4851959.png)
![4-methyl-1-{[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B4851969.png)

![N-(tert-butyl)-4-[(ethylsulfonyl)amino]benzenesulfonamide](/img/structure/B4851980.png)
![3-phenyl-5-(2-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4851988.png)
![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-[(4-nitrophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4851993.png)
